molecular formula C12H13F2NO B14917827 N-cyclopropyl-3-(3,4-difluorophenyl)propanamide

N-cyclopropyl-3-(3,4-difluorophenyl)propanamide

Cat. No.: B14917827
M. Wt: 225.23 g/mol
InChI Key: OJEKXLBKVPDVKS-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(3,4-difluorophenyl)propanamide is a synthetic amide derivative characterized by a 3,4-difluorophenyl group attached to a propanamide backbone, with a cyclopropyl substituent on the amide nitrogen. Such compounds are often explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic profiles, particularly in targeting G-protein-coupled receptors (GPCRs) like GPR183, which is implicated in inflammatory diseases .

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

N-cyclopropyl-3-(3,4-difluorophenyl)propanamide

InChI

InChI=1S/C12H13F2NO/c13-10-5-1-8(7-11(10)14)2-6-12(16)15-9-3-4-9/h1,5,7,9H,2-4,6H2,(H,15,16)

InChI Key

OJEKXLBKVPDVKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(3,4-difluorophenyl)propanamide typically involves the reaction of cyclopropylamine with 3-(3,4-difluorophenyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with high yield and purity. The reaction conditions are carefully monitored and controlled to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(3,4-difluorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

N-cyclopropyl-3-(3,4-difluorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(3,4-difluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Attributes of Comparable Compounds

Compound Name Molecular Formula Substituents Molecular Weight Key Biological Role/Application
This compound (Inferred) C₁₂H₁₂F₂N₂O* - 3,4-Difluorophenyl
- Cyclopropylamide
~250.24* Potential GPCR modulation (hypothesized)
3-(3,4-Difluorophenyl)propanamide C₉H₈F₂NO - 3,4-Difluorophenyl
- Primary amide
195.17 Base structure for solubility studies
N-cyclopropyl-3-(3,4-dichlorophenyl)-3-(7-ethyl-1H-indol-3-yl)propanamide C₂₂H₂₂Cl₂N₂O - 3,4-Dichlorophenyl
- 7-Ethylindole
- Cyclopropylamide
413.33 Screening compound for bioactivity
GPR183: 3-(3,4-difluorophenyl)-N-[3-fluoro-5-(morpholin-4-yl)phenyl]propanamide C₁₉H₁₉F₃N₂O₂ - 3,4-Difluorophenyl
- Morpholine-substituted phenylamide
364.36 Inflammatory bowel disease research
N-cyclohexyl-2-[(3,4-difluorophenyl)amino]propanamide C₁₅H₂₀F₂N₂O - 3,4-Difluorophenylamino
- Cyclohexylamide
282.33 Undisclosed (structural analog)

*Inferred values based on structural similarity.

Substituent Effects on Pharmacological Properties

(a) Halogen Substitutions (F vs. Cl)

  • 3,4-Difluorophenyl (Target compound, ): Fluorine’s electronegativity enhances metabolic stability and membrane permeability via reduced oxidative metabolism .

(b) Amide Nitrogen Modifications

  • Morpholinylphenylamide (): The morpholine ring introduces polarity, enhancing aqueous solubility and bioavailability .
  • Cyclohexylamide (): Bulkier cyclohexyl may reduce binding affinity compared to cyclopropyl due to steric hindrance .

(c) Aromatic System Additions

  • 7-Ethylindole (): The indole moiety enables π-π stacking interactions with aromatic residues in enzyme active sites, enhancing binding potency .

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